molecular formula C9H18N2O B1477057 3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-amine CAS No. 2098101-91-6

3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-amine

Cat. No. B1477057
CAS RN: 2098101-91-6
M. Wt: 170.25 g/mol
InChI Key: UWSPFAGSWPOVOQ-UHFFFAOYSA-N
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Description

Tetrahydrofuran (THF) and pyrrole are both heterocyclic compounds, which contain a ring structure with at least one atom that is not carbon. These types of compounds often have unique chemical properties and can be found in a variety of natural and synthetic materials .


Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions. For example, the synthesis of a similar compound, tert-butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate, involves several steps .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The InChI code for a similar compound, tert-butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate, is 1S/C11H19NO3/c1-11(2,3)15-10(13)12-4-8-6-14-7-9(8)5-12/h8-9H,4-7H2,1-3H3 .


Chemical Reactions Analysis

The reactivity of a compound is determined by its molecular structure. Compounds containing heteroatoms (atoms other than carbon and hydrogen) often exhibit unique reactivity. For example, pyrrole can undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, and solubility can be predicted based on the compound’s structure. For example, a similar compound, tert-butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate, has a molecular weight of 213.28 .

Scientific Research Applications

Arylmethylidenefuranones Reactions

The study by Kamneva et al. (2018) systematizes data on the reactions of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophiles. This research highlights the synthesis of a wide array of compounds, including amides, pyrrolones, and benzofurans, demonstrating the versatility of furan derivatives in organic synthesis. Such reactions underscore the importance of this compound in generating diverse chemical structures for potential pharmaceutical applications (Kamneva, Anis’kova, & Egorova, 2018).

Central Nervous System (CNS) Acting Drugs

Saganuwan (2017) identifies functional chemical groups, including those in heterocyclic compounds like pyrroles and furans, which could serve as leads for synthesizing novel CNS-acting drugs. This indicates the potential for compounds containing the "3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-amine" structure to impact the development of treatments for CNS disorders (Saganuwan, 2017).

Heterocycle Decomposition on Catalysts

Caldwell and Land (1997) explored the decomposition of heterocycles like furan on palladium surfaces, shedding light on the degradation mechanisms of nitrogen-containing compounds. This research can inform the development of catalytic processes for environmental remediation or the synthesis of industrially relevant chemicals, highlighting the relevance of furan derivatives in both environmental and synthetic chemistry (Caldwell & Land, 1997).

Agricultural and Pharmaceutical Applications

Nazarov et al. (2021) discuss the use of amino-1,2,4-triazoles, which share structural similarities with the compound of interest, in agriculture and medicine. This underscores the role of nitrogen-containing heterocycles in synthesizing compounds with antimicrobial and plant growth-regulating properties, demonstrating the broad applicability of such structures in creating valuable chemical products (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and biological activity. Material Safety Data Sheets (MSDS) provide information on handling, storage, and disposal of compounds .

properties

IUPAC Name

3-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-2-1-3-11-4-8-6-12-7-9(8)5-11/h8-9H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSPFAGSWPOVOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2CN1CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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